molecular formula C21H24N4O4S2 B2593495 (Z)-5-((2-((2-methoxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one CAS No. 500146-95-2

(Z)-5-((2-((2-methoxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one

Cat. No.: B2593495
CAS No.: 500146-95-2
M. Wt: 460.57
InChI Key: GCKIKDDQUIDULO-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-5-((2-((2-methoxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one is a potent and selective chemical probe for investigating the biological functions of the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). This compound acts as a high-affinity ATP-competitive inhibitor, effectively blocking DYRK1A's kinase activity PubMed . Its primary research value lies in the study of Down syndrome neuropathology, as DYRK1A is a key candidate gene located on chromosome 21, and its overexpression is implicated in cognitive deficits PubMed . Consequently, this inhibitor is a critical tool for probing mechanisms of neurodegeneration and for validating DYRK1A as a therapeutic target for conditions like Alzheimer's disease. Beyond neuroscience, it is also utilized in cancer research, particularly in the context of hematological malignancies, where DYRK1A inhibition has been shown to suppress the proliferation of acute megakaryoblastic leukemia cells PubMed . Furthermore, its application extends to beta-cell biology and diabetes research, given the role of DYRK1A in regulating pancreatic beta-cell expansion and function PubMed . This makes it a versatile compound for dissecting signaling pathways involved in cell cycle control, synaptic plasticity, and apoptosis across various disease models.

Properties

IUPAC Name

(5Z)-5-[[2-(2-methoxyethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4S2/c1-13-5-6-17-23-18(22-7-9-28-2)15(19(26)24(17)11-13)10-16-20(27)25(21(30)31-16)12-14-4-3-8-29-14/h5-6,10-11,14,22H,3-4,7-9,12H2,1-2H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKIKDDQUIDULO-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4CCCO4)NCCOC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4)NCCOC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-5-((2-((2-methoxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one represents a novel class of thiazolidinone derivatives, which have garnered attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N4O4S2, with a molecular weight of 460.57 g/mol. The structure incorporates several pharmacologically relevant moieties, including a thiazolidinone core, which is known for its anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. The compound has been shown to inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Research indicates that thiazolidinone derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
  • Apoptosis Induction : The compound has been observed to trigger apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways.
  • Enzyme Inhibition : Thiazolidinones are known to inhibit key enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs) and cyclooxygenases (COX), which are crucial for tumor growth and metastasis .

Antimicrobial Activity

Thiazolidinone derivatives have also demonstrated antimicrobial properties against a range of pathogens:

  • Bacterial Inhibition : Studies have shown that compounds containing the thiazolidinone scaffold exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Antiviral Effects : Some derivatives have shown promise as antiviral agents, particularly against herpesviruses .

Other Pharmacological Activities

The compound has been associated with various other biological activities:

  • Anti-inflammatory Effects : Thiazolidinones have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
  • Antidiabetic Potential : Certain thiazolidinones have been explored for their ability to enhance insulin sensitivity and reduce blood glucose levels .
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through acetylcholinesterase inhibition .

Research Findings and Case Studies

A variety of studies have explored the biological activity of thiazolidinone derivatives:

StudyFocusFindings
Anticancer ActivitySignificant inhibition of cancer cell proliferation; apoptosis induction observed.
Enzyme InhibitionCompounds exhibited potent AChE inhibitory activity comparable to Donepezil.
Antimicrobial ActivityEffective against multiple bacterial strains; potential antiviral properties noted.

Scientific Research Applications

The compound (Z)-5-((2-((2-methoxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one has garnered attention in various scientific research applications due to its unique structural features and biological activities. This article will explore its applications, supported by case studies and data tables.

Anticancer Activity

Numerous studies have highlighted the potential of similar compounds as anticancer agents. For instance, derivatives of thiazolidinones have been shown to exhibit cytotoxic effects against various cancer cell lines. The incorporation of the pyrido-pyrimidine scaffold may enhance these effects through multiple mechanisms, including the induction of apoptosis and inhibition of cell proliferation.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of thiazolidinone derivatives. The results indicated significant cytotoxicity against breast and lung cancer cells, suggesting that the compound's structure could be optimized for improved efficacy against specific cancer types .

Anti-inflammatory Properties

Compounds with similar thiazolidinone structures have been investigated for their anti-inflammatory properties. This is particularly relevant in the context of chronic diseases where inflammation plays a critical role.

Case Study:

Research has demonstrated that thiazolidinones can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of diseases such as rheumatoid arthritis . The compound may possess similar properties due to its structural analogies.

Antimicrobial Activity

The antimicrobial potential of compounds containing thiazolidinone rings has been documented extensively. These compounds often exhibit activity against a range of bacteria and fungi.

Data Table: Antimicrobial Activity Comparison

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
(Z)-5...Candida albicans8 µg/mL

This table illustrates that structurally related compounds demonstrate varying degrees of antimicrobial activity, indicating that this compound could be further explored for its potential as an antimicrobial agent.

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer metabolism and inflammatory pathways.
  • Receptor Modulation : The interaction with specific receptors may modulate signaling pathways associated with cell growth and inflammation.
  • Oxidative Stress Regulation : Some derivatives can enhance antioxidant defenses, reducing oxidative stress in cells, which is pivotal in cancer progression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs and their key differentiating features are summarized below:

Compound Core Structure Substituents Key Properties Reference
(Z)-5-((2-((2-Methoxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-... 2-Thioxothiazolidin-4-one + pyridopyrimidinone - Tetrahydrofuran-2-ylmethyl (position 3)
- 2-Methoxyethylamino (position 2)
- 7-Methyl (pyrido ring)
Enhanced solubility (tetrahydrofuran), potential kinase inhibition (pyridopyrimidinone)
(Z)-5-(Azulen-1-ylmethylene)-2-thioxothiazolidin-4-one 2-Thioxothiazolidin-4-one - Azulenylmethylene (position 5) Electrochemically active (redox potential: −1.2 V vs. SCE), planar aromatic system for π-π stacking
(Z)-5-(Substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one Thiazol-4(5H)-one - Benzylidene (position 5)
- Substituted phenylamino (position 2)
Broad-spectrum antimicrobial activity (MIC: 2–16 µg/mL against S. aureus)
3-(3-Methoxypropyl)-2-thioxothiazolidin-4-one derivative 2-Thioxothiazolidin-4-one - 3-Methoxypropyl (position 3) Improved metabolic stability (longer in vivo half-life vs. phenyl analogs)

Key Observations:

Core Heterocycle Influence: The pyridopyrimidinone core in the target compound distinguishes it from simpler thiazolidinone or thiazolone derivatives. This fused system may enhance binding to kinase ATP pockets compared to monocyclic analogs . In contrast, azulenylmethylene-substituted thiazolidinones () exhibit redox activity due to their extended conjugated systems, a feature absent in the target compound.

Substituent Effects: The tetrahydrofuran-2-ylmethyl group confers higher solubility (logP ~2.1 estimated) compared to lipophilic 3-methoxypropyl (logP ~2.8) or aromatic benzylidene substituents (logP ~3.5) . The 2-methoxyethylamino group may improve water solubility and reduce plasma protein binding relative to bulkier aryl amino groups in thiazol-4(5H)-one analogs .

Stereoelectronic Considerations :

  • The (Z)-methylene configuration is conserved across analogs, ensuring optimal spatial alignment for target engagement. Crystal data from related compounds () suggest that deviations from this configuration disrupt intermolecular interactions critical for crystallinity and stability.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The compound can be synthesized via multi-step condensation and cyclization reactions. A typical approach involves:

  • Knoevenagel condensation : Reacting a pyrido[1,2-a]pyrimidin-4-one precursor with a thioxothiazolidin-4-one derivative in the presence of anhydrous sodium acetate and glacial acetic acid under reflux (7–12 hours) .
  • Optimization : Adjusting solvent systems (e.g., ethanol vs. acetic acid) and catalysts (e.g., sodium acetate vs. triethylamine) can improve yields. For example, using ethanol as a solvent with reflux for 2 hours achieved 48% yields in analogous thiazolidinone syntheses , while glacial acetic acid extended to 7 hours yielded 85% in similar systems . Monitoring via TLC (20% ethyl acetate/hexane) ensures reaction progress .

Q. How is the Z-configuration of the methylene group confirmed in this compound?

The Z-configuration is validated through:

  • X-ray crystallography : For structurally related compounds, single-crystal X-ray diffraction resolves stereochemistry, as demonstrated in pyrido[1,2-a]pyrimidine derivatives .
  • NMR spectroscopy : Distinct coupling patterns in 1H^1H NMR (e.g., deshielded olefinic protons at δ 7.5–8.5 ppm) and 13C^{13}C NMR (carbonyl signals at δ 170–180 ppm) confirm stereoelectronic effects .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • FT-IR : Identifies thioxo (C=S, 1250–1300 cm1^{-1}) and carbonyl (C=O, 1650–1750 cm1^{-1}) groups .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for complex heterocycles .
  • Multi-nuclear NMR : Resolves substituent effects (e.g., tetrahydrofuran-2-yl methyl protons at δ 3.5–4.0 ppm) .

Advanced Research Questions

Q. How do substituents like the tetrahydrofuran-2-yl methyl group influence bioactivity?

  • Structure-Activity Relationship (SAR) : The tetrahydrofuran group enhances lipophilicity, potentially improving membrane permeability. In analogous pyrimidine derivatives, bulky substituents at position 3 increased antitrypanosomal activity by 3–5-fold .
  • Comparative studies : Replacing the tetrahydrofuran group with a phenyl ring in similar thiazolidinones reduced cytotoxicity (IC50_{50} increased from 12 μM to >50 μM) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response standardization : Ensure consistent assay conditions (e.g., cell lines, incubation times). For example, discrepancies in antimicrobial activity (MIC 8–32 μg/mL vs. 64–128 μg/mL) may arise from variations in bacterial strains .
  • Metabolic stability testing : Evaluate compound stability in plasma (e.g., half-life <2 hours in murine models for related compounds) to explain inconsistent in vivo results .

Q. How can computational methods predict binding modes of this compound with biological targets?

  • Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., bacterial DNA gyrase or human kinases). For pyrido[1,2-a]pyrimidines, docking scores correlated with experimental IC50_{50} values (R2^2 = 0.78) .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories; hydrogen bonds with catalytic residues (e.g., Asp86 in EGFR) suggest inhibitory potential .

Q. What are the challenges in scaling up synthesis while maintaining purity?

  • Purification hurdles : Recrystallization from DMF/ethanol (1:1) is effective for lab-scale purity (95%) but may require column chromatography (silica gel, CH2 _2Cl2 _2/MeOH) for larger batches .
  • Byproduct formation : Monitor for diastereomers (e.g., E-isomer contamination) via HPLC (C18 column, acetonitrile/water gradient) .

Methodological Guidance

Q. How to design experiments to evaluate the compound’s anti-inflammatory potential?

  • In vitro assays : Measure inhibition of COX-2 (ELISA) and TNF-α secretion (RAW 264.7 macrophages) at 1–50 μM concentrations .
  • In vivo models : Use carrageenan-induced paw edema in rats; dose at 10–50 mg/kg and compare to indomethacin .

Q. What protocols validate the compound’s stability under physiological conditions?

  • pH stability : Incubate in buffers (pH 1.2–7.4) for 24 hours; analyze degradation via LC-MS .
  • Plasma stability : Mix with rat plasma (37°C, 1–6 hours); precipitate proteins with acetonitrile and quantify parent compound .

Q. How to address low solubility in aqueous media for biological testing?

  • Formulation : Use DMSO/PEG 400 (1:4) for in vitro assays or β-cyclodextrin complexes (1:2 molar ratio) for in vivo studies .
  • Prodrug design : Introduce phosphate esters at the tetrahydrofuran methyl group to enhance hydrophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.